Sodium tetradecyl sulfate is classified as an anionic surfactant and is primarily used in the medical field as a sclerosing agent for the treatment of varicose veins. It is the sodium salt of tetradecanol sulfate and has the chemical formula with a molecular weight of approximately 316.43 g/mol . The compound is derived from the sulfonation of tetradecanol, which can be synthesized through various organic reactions involving long-chain alcohols .
The synthesis of sodium tetradecyl sulfate can be achieved through several methods. One notable method involves an aldol reaction between methyl isobutyl ketone and 2-ethylhexanal at temperatures ranging from 90 to 110 °C, followed by sulfonation of the resultant alcohol . Another method utilizes lipophilic organic solvents for liquid-phase continuous extraction, which effectively removes contaminants while maintaining high purity levels (greater than 99.9%) in the final product .
In one specific embodiment, sodium tetradecyl sulfate is produced by mixing an aqueous solution of the compound with ethanol and freeze-drying it to obtain a crystalline form. The preferred mass ratio of water to sodium tetradecyl sulfate in this method is between 8:1 and 10:1 .
The molecular structure of sodium tetradecyl sulfate consists of a long hydrophobic hydrocarbon chain (tetradecane) attached to a sulfate group. The structural formula can be represented as:
The compound exhibits properties typical of surfactants, forming micelles in aqueous solutions due to its amphiphilic nature—having both hydrophilic (sulfate group) and hydrophobic (hydrocarbon chain) components. This property is crucial for its effectiveness in medical applications .
Sodium tetradecyl sulfate participates in various chemical reactions typical for surfactants. It can undergo hydrolysis in aqueous solutions, resulting in the release of tetradecanol and sodium ions. Additionally, it can react with proteins and lipids in biological systems, leading to denaturation or aggregation effects that are leveraged in sclerotherapy treatments .
In industrial contexts, sodium tetradecyl sulfate can also be involved in emulsification processes due to its surfactant properties, facilitating the mixing of immiscible liquids .
The mechanism of action for sodium tetradecyl sulfate as a sclerosing agent involves its irritant properties on vascular endothelium. Upon injection into veins, it causes localized inflammation and thrombosis by damaging endothelial cells, leading to vessel occlusion. This process promotes fibrous tissue formation around the injected area, ultimately resulting in vein obliteration .
Research indicates that sodium tetradecyl sulfate may induce a hypercoagulable state by inhibiting protein C and promoting platelet aggregation, which further enhances its efficacy as a sclerosing agent .
Sodium tetradecyl sulfate is typically encountered as a white, waxy solid that is soluble in water. Key physical and chemical properties include:
Sodium tetradecyl sulfate has diverse applications across various fields:
Sodium tetradecyl sulfate (STS) has undergone a remarkable transformation since its initial development as an industrial surfactant. The compound was first described in 1946 by Reiner, who identified its vascular obliteration properties through experimental studies on anionic surface-active compounds [1]. Originally manufactured as NIAPROOF Anionic Surfactant 4 (NAS 4) by Niacet (Niagara Falls, NY), STS was a high-grade detergent formulated for cleaning optical surfaces. This industrial-grade material contained 26-28% STS by weight with significant contaminants, including up to 20% carbitol (diethylene glycol ethyl ether) and 1-2% sodium chloride [1].
The transition to pharmaceutical applications began in the 1950s when clinicians recognized its potential as a sclerosant agent for treating varicose veins. This shift necessitated extensive purification processes to remove industrial contaminants. The first pharmaceutical formulation emerged when Elkins Sinn developed Sotradecol® in the 1970s, though early versions still contained approximately 0.6% w/v carbitol [1]. The evolution continued with Mylan Pharma Group (formerly Bioniche) producing carbitol-free STS by 2007, as confirmed through independent analytical testing by ChemCon (Freiburg, Germany) [1].
Patent analysis reveals accelerating innovation in STS synthesis and applications. Between 2012-2021, 2,331 patents referenced STS, peaking in 2018 with 324 filings. Japan dominated this intellectual property landscape (30% of patents), followed by the United States (26%) and China (15%). The primary classification codes highlight STS's pharmaceutical focus: A61K (medical preparations) accounted for 3,397 patents, while A61Q (cosmetic applications) represented 1,301 patents [4].
Table 1: Key Milestones in STS Development
Year | Development | Significance |
---|---|---|
1946 | Reiner's initial description | First scientific characterization of STS properties |
1950s | Clinical adoption for sclerotherapy | Transition from industrial to medical use |
1974 | First pharmaceutical patent (Thiele) | Liquefied composition for vascular treatment |
2000 | Fibro-Vein with 0.02% carbitol | Improved purity profile |
2007 | Carbitol-free Sotradecol | Elimination of key industrial contaminant |
The synthesis of STS has evolved from chemically aggressive, impurity-prone methods to precisely controlled processes meeting pharmaceutical manufacturing standards:
Early Industrial Synthesis (Pre-1980):
Modern Pharmaceutical Synthesis (Post-2000):
Table 2: Synthesis Technique Evolution
Parameter | Early Industrial Synthesis | Modern Pharmaceutical Synthesis |
---|---|---|
Sulfonation Agent | Chlorosulfonic acid | Gaseous SO₃ |
Catalyst | Not controlled | Nitrogen atmosphere |
Neutralization | Sodium carbonate | Controlled NaOH addition |
Purification | Simple precipitation | Solvent extraction, freeze-drying |
Purity | 90-95% | >99.5% |
Key Impurity | Carbitol (up to 20%) | Carbitol-free |
Carbitol (diethylene glycol ethyl ether) played a problematic yet integral role in historical STS production. As a deliberate additive in industrial-grade NAS 4, it constituted up to 20% of the formulation to maintain fluidity and handling properties [1]. However, its presence persisted as a contaminant in early pharmaceutical products due to incomplete purification:
Manufacturing Disparities:
Toxicological Concerns:
Clinical Implications:
Regulatory Resolution:
Table 3: Historical Carbitol Contamination in STS Products
Product (Manufacturer) | Carbitol Content (% w/v) | Analysis Year | Testing Laboratory |
---|---|---|---|
Fibro-Vein (STD Pharma) | 0.02% | 1989 | Butterworth Labs (UK) |
Sotradecol (Elkins Sinn) | 0.6% | 1990 | Leberco Testing (USA) |
Trombovar (Laboratoires Innothéra) | 2.6% | 1989 | County of Avon Sci. Serv. (UK) |
Sotradecol (Mylan) | 0% | 2007 | ChemCon (Germany) |
The historical legacy of carbitol contamination underscores the critical importance of stringent purification in repurposing industrial chemicals for pharmaceutical applications. This evolution reflects broader trends in chemical manufacturing where therapeutic use necessitates fundamentally different quality paradigms than industrial applications [1] [4] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0